

1-Benzylazetidin-3-ol chemical properties

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Compound of Interest

Compound Name: **1-Benzylazetidin-3-ol**

Cat. No.: **B1275582**

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An In-depth Technical Guide to **1-Benzylazetidin-3-ol**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **1-Benzylazetidin-3-ol**, a key intermediate in the synthesis of various pharmaceutical compounds.

Core Chemical Properties

1-Benzylazetidin-3-ol is a heterocyclic compound featuring an azetidine ring substituted with a benzyl group at the nitrogen atom and a hydroxyl group at the 3-position.

Table 1: Chemical Properties of **1-Benzylazetidin-3-ol**

Property	Value	Source
IUPAC Name	1-benzylazetidin-3-ol	PubChem[1]
CAS Number	54881-13-9	PubChem[1]
Molecular Formula	C ₁₀ H ₁₃ NO	PubChem[1]
Molecular Weight	163.22 g/mol	PubChem[1]
Canonical SMILES	C1C(CN1CC2=CC=CC=C2)O	PubChem[1]
Topological Polar Surface Area	23.5 Å ²	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	2	

Experimental Protocols

Synthesis of 1-Benzylazetidin-3-ol

A widely utilized method for the synthesis of **1-Benzylazetidin-3-ol** involves the reaction of benzylamine with epichlorohydrin, followed by cyclization.[2]

Materials:

- Benzylamine
- 2-(Chloromethyl)oxirane (Epichlorohydrin)
- Water
- Acetonitrile (CH₃CN)
- Sodium Carbonate (Na₂CO₃)

Procedure:

- To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) while maintaining the temperature at 0–5 °C.[2]
- Stir the reaction mixture at 0–5 °C for 16 hours.[2]
- Upon completion, isolate the crude product by filtration, wash it with water (60 mL), and dry it under a vacuum.[2]
- Dissolve the dried crude product in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.[2]
- Heat the mixture to 80–90 °C and stir under reflux for 16 hours to effect cyclization.[2]
- After the reaction is complete, the product can be isolated and purified using standard techniques such as filtration and evaporation of the solvent.

A patent describes a similar cyclization of N-benzyl-3-amino-1-chloropropan-2-ol in triethylamine with a phase transfer catalyst.[3]

Reactivity and Further Transformations

1-Benzylazetidin-3-ol serves as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group can be a site for further functionalization, and the benzyl group can be removed under reductive conditions.

Debenzylation and N-Boc Protection

The benzyl group can be removed via catalytic hydrogenation, followed by protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group. This process yields tert-butyl 3-hydroxyazetidine-1-carboxylate, another important building block in medicinal chemistry.[2]

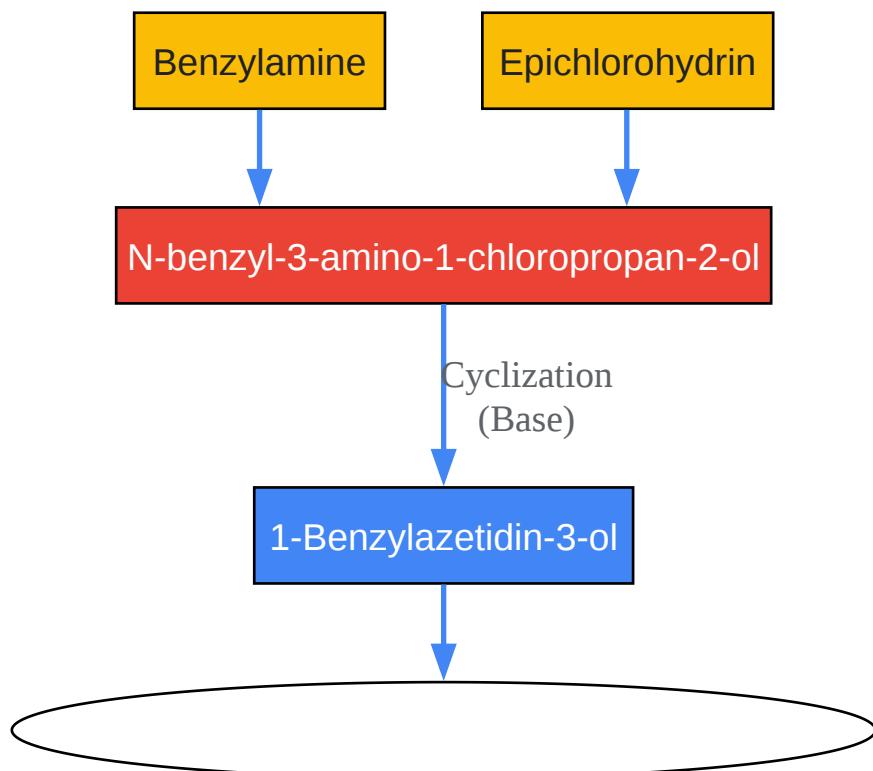
Experimental Workflow for Debenzylation and N-Boc Protection:

Debenzylation and N-Boc protection of **1-Benzylazetidin-3-ol**.

Logical Relationships in Synthesis

The synthesis of **1-Benzylazetidin-3-ol** is a key step in the production of various pharmaceutical intermediates. The following diagram illustrates the logical progression from

starting materials to the final product and its subsequent use.



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Logical flow of the synthesis and utility of **1-Benzylazetidin-3-ol**.

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References

- 1. 1862-17-5 CAS MSDS (1-benzhydrylazetidin-3-Ol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-benzhydrylazetidin-3-Ol CAS#: 1862-17-5 [m.chemicalbook.com]
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